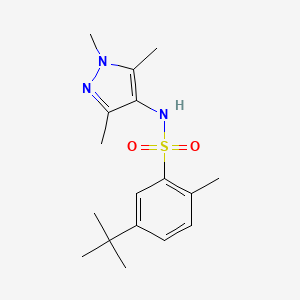

5-tert-butyl-2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC14525053

Molecular Formula: C17H25N3O2S

Molecular Weight: 335.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25N3O2S |

|---|---|

| Molecular Weight | 335.5 g/mol |

| IUPAC Name | 5-tert-butyl-2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C17H25N3O2S/c1-11-8-9-14(17(4,5)6)10-15(11)23(21,22)19-16-12(2)18-20(7)13(16)3/h8-10,19H,1-7H3 |

| Standard InChI Key | QZAJSWDNYVMMCZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=C(N(N=C2C)C)C |

Introduction

Chemical Structure and Properties

The compound’s molecular formula is C₁₇H₂₅N₃O₂S, with a molecular weight of 335.5 g/mol. Key structural components include:

-

Aromatic core: A benzenesulfonamide group substituted at positions 2 (methyl) and 5 (tert-butyl).

-

Pyrazole moiety: A 1,3,5-trimethylpyrazol-4-yl group attached via a sulfonamide linkage.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₅N₃O₂S | |

| Molecular Weight | 335.5 g/mol | |

| SMILES | CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=C(N(N=C2C)C)C | |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=C(N(N=C2C)C)C |

The tert-butyl and trimethyl groups enhance lipophilicity, potentially improving membrane permeability. The sulfonamide group contributes to hydrogen-bonding capacity, which may influence binding affinity to biological targets.

Chemical Reactivity

The compound participates in nucleophilic substitution reactions due to the electron-withdrawing sulfonamide group. Potential reactivity includes:

-

Hydrolysis: Cleavage of the sulfonamide bond under acidic or basic conditions.

-

Electrophilic aromatic substitution: Functionalization at the aromatic ring, though hindered by the tert-butyl group.

| Reaction Type | Conditions | Products/Outcomes |

|---|---|---|

| Hydrolysis | HCl (aq.), reflux | Sulfonic acid + pyrazole amine |

| Electrophilic substitution | HNO₃/H₂SO₄, 0–5°C | Nitration at para positions |

Biological and Pharmacological Applications

Sulfonamides are historically associated with antibacterial activity via inhibition of bacterial dihydropteroate synthase (DHPS). For this compound, structural modifications may confer additional pharmacological effects:

-

Pyrazole moiety: Known to interact with kinase targets (e.g., JAK/STAT pathways) .

-

Steric bulk: May enhance selectivity for enzyme active sites or reduce off-target effects.

Hypothetical applications include:

-

Antimicrobial agents: Targeting bacterial DHPS or other essential enzymes.

-

Anticancer agents: Inhibition of kinases involved in tumor growth or metastasis .

Comparative Analysis with Related Sulfonamides

The compound shares structural motifs with other sulfonamides, such as N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide (CAS 22274-91-5) and N-(tert-butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide (PubChem CID 16722834) .

| Compound | Key Structural Features | Biological Target |

|---|---|---|

| 5-tert-Butyl-2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide | Pyrazole, tert-butyl, methyl | DHPS, kinases |

| N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide | Thiazole, tert-butyl, methyl | Unclear |

| JAK-IN-35 (PubChem CID 16722834) | Pyrimidine, morpholine, tert-butyl | JAK kinases |

Research Gaps and Future Directions

While the compound’s theoretical potential is significant, empirical data on its activity, selectivity, or pharmacokinetics are lacking. Prioritized research areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume